molecular formula C11H10INO2 B1593985 2-(3-Iodo-propyl)-isoindole-1,3-dione CAS No. 5457-29-4

2-(3-Iodo-propyl)-isoindole-1,3-dione

Cat. No. B1593985
CAS RN: 5457-29-4
M. Wt: 315.11 g/mol
InChI Key: LKSISOJOXOBDGH-UHFFFAOYSA-N
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Patent
US07566549B2

Procedure details

A solution of 50.0 g (0.187 mol) of N-(3-bromopropyl)phthalimide in 1.2 L of acetone was treated with 208.5 g of potassium iodide and stirred at room temperature for 4 days. The reaction was filtered and the filtrate was diluted with 4 L of ether. This was then filtered through CELITE. The filtrate was concentrated under reduced pressure to a yellow solid. This was recrystallized from hexane to yield 46.5 g (79%) of off-white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
208.5 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15].[I-:16].[K+]>CC(C)=O>[I:16][CH2:2][CH2:3][CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
208.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with 4 L of ether
FILTRATION
Type
FILTRATION
Details
This was then filtered through CELITE
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a yellow solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ICCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.